REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][NH:5][C:4]2=[N:8][CH:9]=[CH:10][C:3]=12.[H-].[Na+].I[CH3:14]>CN(C)C=O>[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][N:8]([CH3:14])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(NC=N1)=NC=C2
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
6.81 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured slowly onto water (˜800 mL; Caution: H2 evolution due to quenching excess NaH)
|
Type
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FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |